

# Solubility Profiling & Optimization: 5-Chloro-2-fluoro-3-methoxypyridine

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## Compound of Interest

**Compound Name:** 5-Chloro-2-fluoro-3-methoxypyridine  
**CAS No.:** 1227580-27-9  
**Cat. No.:** B1458161

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CAS: 1227580-27-9 | Formula: C<sub>6</sub>H<sub>5</sub>ClFNO | MW: 161.56 g/mol [1][2][3]

## Executive Summary

This technical guide details the solubility characteristics of **5-Chloro-2-fluoro-3-methoxypyridine**, a critical heterocyclic building block used in the synthesis of kinase inhibitors and P2X3 antagonists.[1] Unlike simple pyridines, the tri-substitution pattern (Chloro, Fluoro, Methoxy) creates a unique lipophilic profile that demands precise solvent selection for efficient process chemistry.[4][5]

This document provides a predicted solubility matrix, a self-validating experimental protocol for precise determination, and a strategic solvent selection guide for reaction optimization.

## Physicochemical Basis of Solubility

To optimize solubility, one must understand the molecular interactions driving dissolution. **5-Chloro-2-fluoro-3-methoxypyridine** exhibits a "Push-Pull" electronic structure that dictates its solvent affinity.[1]

- Lipophilicity (LogP ~2.0): The presence of two halogens (Cl, F) significantly increases lipophilicity compared to pyridine.[4][5] This makes the compound highly soluble in chlorinated solvents and aromatic hydrocarbons.[4][5]
- H-Bonding Potential: The methoxy group (-OCH<sub>3</sub>) acts as a weak Hydrogen Bond Acceptor (HBA), while the pyridine nitrogen is less basic due to the electron-withdrawing fluorine at the ortho position.[1][5] Consequently, solubility in protic solvents (MeOH, EtOH) is good but driven by dipole-dipole interactions rather than strong H-bonding.[1]
- Crystal Lattice Energy: As a likely low-melting solid or oil (depending on purity), the lattice energy is moderate, allowing for easy dissolution in a wide range of aprotic organic solvents. [4][5]

## Predicted Solubility Matrix

Data derived from Structure-Property Relationship (SPR) analysis of analogous halogenated methoxypyridines.



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Strategic Solvent Selection for Synthesis

The choice of solvent for **5-Chloro-2-fluoro-3-methoxypyridine** is often dictated by the intended chemical transformation.[1]

### Scenario A: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

- Target: Displacement of the 2-Fluoro or 5-Chloro group.[1][5]

- Recommended Solvents:DMSO, DMF, NMP.[4][5]
- Rationale: These dipolar aprotic solvents solvate the cationic counterion of the nucleophile, leaving the anion "naked" and more reactive.[4][5] They also possess high boiling points, allowing the thermal energy required to overcome the activation barrier of the deactivated pyridine ring.[4][5]

## Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]

- Target: Reaction at the 5-Chloro position.[1][5][6]
- Recommended Solvents:1,4-Dioxane, Toluene, THF.[1][4]
- Rationale: These solvents coordinate well with Pd catalysts and allow for the use of weak bases.[4][5] 1,4-Dioxane is particularly effective for preventing catalyst poisoning by the pyridine nitrogen.[4][5]

## Scenario C: Purification & Isolation

- Strategy:Solvent/Antisolvent Crystallization.[1][5]
- Workflow: Dissolve the crude material in a minimal amount of hot Ethyl Acetate or Isopropanol.[4][5] Slowly add Heptane (antisolvent) while cooling.[4][5] The lipophilic impurities often remain in the heptane-rich mother liquor, while the product crystallizes.[4][5]

## Experimental Protocol: Gravimetric Solubility Determination

Standardized method to determine exact saturation points (mg/mL).[1][4][5]

### Phase 1: Saturation Equilibrium

- Preparation: Weigh approximately 100 mg of **5-Chloro-2-fluoro-3-methoxypyridine** into a 4 mL glass vial.
- Solvent Addition: Add exactly 0.5 mL of the target solvent (e.g., Toluene).[4][5]

- Agitation: Cap the vial and vortex for 30 seconds.
- Observation:
  - If fully dissolved: Add another 100 mg and repeat until undissolved solid remains.
  - If solid remains:[\[1\]\[5\]](#) Proceed to equilibration.[\[4\]\[5\]](#)
- Equilibration: Place the vial in a thermomixer at 25°C (or target temp) and shake at 500 RPM for 24 hours.

## Phase 2: Filtration & Quantification (The "Self-Validating" Step)

- Filtration: Filter the saturated supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial ( ).
- Volume Check: Record the exact volume of filtrate collected ( ).[\[4\]\[5\]](#)
- Evaporation: Evaporate the solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down until a constant mass is achieved.[\[4\]\[5\]](#)
- Final Weighing: Weigh the vial containing the dry residue ( ).

## Calculation

[\[1\]](#)

Validation Criteria:


- Perform in triplicate.
- Relative Standard Deviation (RSD) must be < 5%.[\[4\]\[5\]](#)

- If RSD > 5%, check for solvent evaporation during filtration or hygroscopic water absorption.  
[4][5]

## Visual Workflows

### Figure 1: Solubility Screening Logic

Decision tree for selecting the optimal solvent based on process requirements.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: Decision matrix for selecting solvents based on thermal requirements and reaction types (SNAr vs. Catalysis).

## Safety & Handling (Halogenated Pyridines)

While **5-Chloro-2-fluoro-3-methoxypyridine** is a valuable intermediate, its solubility properties facilitate skin absorption.[1]

- Skin Sensitization: Halogenated pyridines are potent sensitizers.[4][5] The high solubility in lipids (LogP ~2) allows rapid dermal penetration.[4][5] Always use Nitrile or Lamine gloves; Latex is permeable to this compound in organic solvents.[1][4][5]
- Inhalation: When dissolving in volatile solvents (DCM, THF), use a fume hood.[4][5] Aerosols generated during rotovap or nitrogen blow-down are hazardous.[1][5]

- Waste Disposal: Solutions containing this compound must be segregated into "Halogenated Organic Waste" streams.[4][5] Do not mix with aqueous acid waste to avoid potential hydrolysis or fume generation.[4][5]

## References

- Chemical Identity & Properties: PubChem. **5-Chloro-2-fluoro-3-methoxypyridine** (CAS 1227580-27-9).[1] National Library of Medicine.[4][5] [Link](#)
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